5-Chloronicotinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sirtuin Inhibition:

One of the most studied aspects of 5-CN is its potential to inhibit sirtuins, a class of enzymes involved in various cellular processes, including aging, metabolism, and stress response. Studies have shown that 5-CN can act as a selective sirtuin inhibitor, with the ability to target specific sirtuins like SIRT1 and SIRT2. This ability has generated interest in exploring its potential role in:

- Age-related diseases: Sirtuins are implicated in various age-related diseases, including neurodegenerative disorders, cardiovascular disease, and diabetes. Inhibiting sirtuins with 5-CN might offer a novel therapeutic approach for these conditions. However, further research is needed to understand the complex role of sirtuins in aging and disease [].

- Cancer: Sirtuins can play a complex role in cancer, both promoting and suppressing tumor growth depending on the context. Studies suggest 5-CN might have anti-cancer properties by inhibiting specific sirtuins, but more research is needed to determine its efficacy and safety in cancer treatment [].

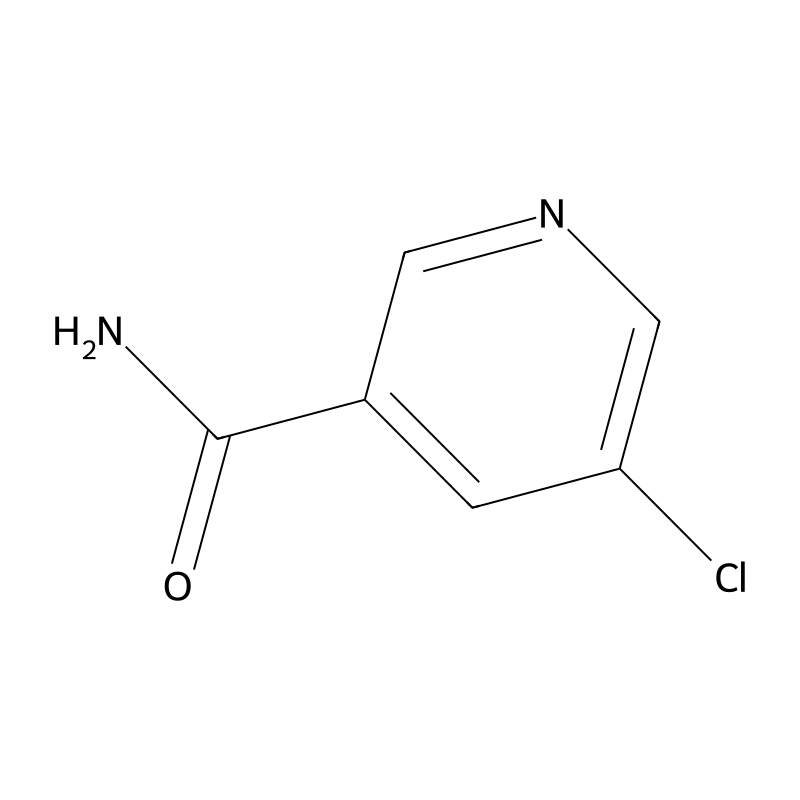

5-Chloronicotinamide is a halogenated derivative of nicotinamide, characterized by the presence of a chlorine atom at the fifth position of the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 156.57 g/mol. This compound is notable for its potential applications in pharmaceuticals and agricultural chemistry due to its unique chemical properties and biological activities .

Currently, there is no scientific research available on the mechanism of action of 5-Chloronicotinamide. Since it is structurally similar to nicotinamide, it might interact with enzymes that utilize nicotinamide as a substrate. Nicotinamide plays a crucial role in various cellular processes, including energy metabolism and cellular signaling []. However, further investigation is needed to determine if 5-Chloronicotinamide possesses similar functionalities.

- Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

- Oxidation and Reduction Reactions: Under specific conditions, this compound can undergo oxidation or reduction, resulting in various products that may exhibit distinct biological activities.

- Coupling Reactions: It can also engage in coupling reactions with other aromatic compounds, facilitating the synthesis of more complex structures.

Research indicates that 5-Chloronicotinamide exhibits several biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for antibiotic development.

- Anti-inflammatory Effects: The compound may play a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

- Metabolic Regulation: As a derivative of nicotinamide, it is involved in biochemical pathways related to cellular metabolism and energy production, particularly as a precursor to nicotinamide adenine dinucleotide (NAD) and its reduced form, NADH .

The synthesis of 5-Chloronicotinamide typically involves halogenation reactions. Common methods include:

- Direct Halogenation: Chlorination of nicotinamide using chlorine gas or chlorinating agents under controlled conditions.

- Nucleophilic Substitution: Reacting existing derivatives with chlorinating agents to introduce the chlorine atom at the desired position on the pyridine ring.

These methods allow for the selective introduction of the chlorine atom while maintaining the integrity of the nicotinamide structure .

5-Chloronicotinamide has several applications across different fields:

- Pharmaceuticals: It is being explored for its potential as an antimicrobial and anti-inflammatory agent.

- Agriculture: Its properties may be leveraged in developing new pesticides or herbicides that target specific plant pathogens or pests.

- Biochemical Research: Due to its role as a precursor in metabolic pathways, it is used in studies related to cellular metabolism and energy production .

Studies on 5-Chloronicotinamide have focused on its interactions with various biological targets:

- Enzyme Inhibition: Research indicates that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

- Receptor Binding: Investigations into its binding affinity with specific receptors have shown promise for developing new therapeutic agents targeting these receptors .

Several compounds share structural similarities with 5-Chloronicotinamide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloronicotinamide | Chlorine at the second position | Different biological activity profile |

| 6-Chloronicotinamide | Chlorine at the sixth position | Potentially different pharmacokinetic properties |

| 5-Bromonicotinamide | Bromine instead of chlorine at the fifth position | May exhibit different reactivity and biological effects |

| 5-Bromo-2-chloronicotinamide | Combination of bromine and chlorine | Unique interactions due to dual halogenation |

The uniqueness of 5-Chloronicotinamide lies in its specific halogenation pattern, which imparts distinct chemical reactivity and biological properties compared to these similar compounds. Its potential applications and biological activities make it a valuable compound for further research and development .

5-Chloronicotinamide is a halogenated derivative of nicotinamide, characterized by the presence of a chlorine atom at the fifth position of the pyridine ring [1] . The compound possesses the molecular formula C6H5ClN2O, representing a pyridinecarboxamide structure with specific substitution at the meta position relative to the carboxamide group [1] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is 5-chloronicotinamide, also known as 5-chloropyridine-3-carboxamide [1] [3] [4].

The molecular architecture consists of a six-membered aromatic pyridine ring containing one nitrogen atom, with a carboxamide functional group (-CONH2) attached at the 3-position and a chlorine substituent at the 5-position [1] . This structural arrangement places the chlorine atom meta to both the nitrogen atom and the carboxamide group, creating a specific electronic environment that influences the compound's physicochemical properties [3]. The Chemical Abstracts Service registry number for 5-chloronicotinamide is 284040-69-3, providing a unique identifier for this specific isomer [1] [3] [4].

The structural similarity to nicotinamide, differing only by the presence of the chlorine substituent, positions 5-chloronicotinamide within the broader class of halogenated nicotinamide derivatives . The chlorine substitution at the 5-position creates an electron-withdrawing effect that modifies the electronic distribution throughout the aromatic system compared to the parent nicotinamide structure [5].

Physical and Chemical Properties

Molecular Weight and Physical Constants

5-Chloronicotinamide exhibits a molecular weight of 156.57 grams per mole, with an exact mass of 156.009 atomic mass units [1] [3]. The compound demonstrates a calculated logarithmic partition coefficient (LogP) value of 1.534, indicating moderate lipophilicity characteristics [3]. The polar surface area has been determined to be 55.98 square angstroms, reflecting the contribution of the nitrogen and oxygen atoms in the carboxamide group to the overall molecular polarity [3].

Predictive modeling suggests a density of approximately 1.4 ± 0.1 grams per cubic centimeter for the solid state [6]. The predicted boiling point falls within the range of 331.0 ± 27.0 degrees Celsius, while the flash point is estimated at 154.0 ± 23.7 degrees Celsius [6]. These thermal properties indicate relatively high stability under standard laboratory conditions, consistent with the aromatic nature of the pyridine ring system [6] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight (g/mol) | 156.57 | [1] [3] |

| Exact Mass | 156.009 | [3] |

| Polar Surface Area (Ų) | 55.98 | [3] |

| LogP (calculated) | 1.534 | [3] |

| Density (predicted, g/cm³) | 1.4±0.1 | [6] |

| Boiling Point (predicted, °C) | 331.0±27.0 | [6] |

| Flash Point (predicted, °C) | 154.0±23.7 | [6] |

Solubility Profile and Partition Coefficients

The solubility characteristics of 5-chloronicotinamide are influenced by both the polar carboxamide functional group and the presence of the chlorine substituent [8] [9]. Primary and secondary amides typically demonstrate good solubility in polar solvents due to their capacity for hydrogen bond formation with solvent molecules [8] [9]. The compound is expected to exhibit moderate solubility in water, enhanced by the hydrogen bonding potential of the carboxamide group [8] [9].

In organic solvents, 5-chloronicotinamide likely demonstrates favorable solubility in polar protic solvents such as methanol and ethanol, as well as in polar aprotic solvents including dimethyl sulfoxide and acetone [8]. The calculated LogP value of 1.534 suggests a balanced hydrophilic-lipophilic character, indicating moderate partitioning behavior in octanol-water systems [3] [10].

The partition coefficient places 5-chloronicotinamide in an intermediate range between highly hydrophilic compounds (LogP < 0) and highly lipophilic substances (LogP > 3) [10]. This moderate lipophilicity is consistent with the structural features, where the polar carboxamide group provides hydrophilic character while the chlorinated aromatic ring contributes to lipophilic properties [10] [11].

Stability Parameters and Degradation Pathways

The stability profile of 5-chloronicotinamide under various conditions reflects the inherent stability of the pyridine ring system combined with the potential reactivity of the carboxamide functional group [12] [13]. Under acidic hydrolysis conditions, the compound may undergo cleavage of the carbon-nitrogen bond in the carboxamide group, potentially yielding 5-chloronicotinic acid and ammonia as primary degradation products [12] [13].

Basic hydrolysis conditions similarly promote amide bond cleavage, following typical mechanisms observed for carboxamide compounds [12] [13]. The pyridine ring system generally demonstrates resistance to hydrolytic degradation under moderate conditions, with the carboxamide group representing the primary site of chemical instability [12] [13] [14].

Thermal degradation pathways for 5-chloronicotinamide likely involve complex pyrolysis reactions characteristic of nitrogen-containing heterocycles [15] [14]. The compound exhibits stability at moderate temperatures, consistent with the aromatic nature of the pyridine system [15]. Photochemical degradation may occur under ultraviolet radiation, potentially leading to ring-opening reactions or substituent modification [16] [17].

| Degradation Condition | Expected Products | Stability Assessment |

|---|---|---|

| Acidic hydrolysis | 5-Chloronicotinic acid + NH₃ | Moderate stability |

| Basic hydrolysis | 5-Chloronicotinic acid + NH₃ | Moderate stability |

| Thermal degradation | Complex pyrolysis products | Stable to moderate temperatures |

| Photodegradation | Ring-opened products | Susceptible to UV radiation |

| Oxidative conditions | Hydroxylated derivatives | Moderate stability |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Proton nuclear magnetic resonance spectroscopy of 5-chloronicotinamide reveals characteristic signals corresponding to the aromatic protons and the carboxamide functionality [18] [19] [20]. The aromatic protons on the pyridine ring typically appear in the downfield region between 7.5 and 9.0 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of both the nitrogen atom and the chlorine substituent [18] [19] [20].

The carboxamide protons (NH₂) characteristically appear as a broad signal in the range of 5.5 to 7.5 parts per million, often exhibiting variable chemical shifts depending on solvent conditions and hydrogen bonding interactions [20] [9]. The coupling patterns of the aromatic protons provide structural confirmation, with the meta-substitution pattern creating specific splitting patterns characteristic of 1,3,5-trisubstituted pyridine derivatives [18] [19].

Carbon-13 nuclear magnetic resonance analysis reveals distinct signals for the carbonyl carbon, typically appearing in the range of 160 to 170 parts per million [21] [20]. The aromatic carbons of the pyridine ring system appear between 120 and 155 parts per million, with specific chemical shifts reflecting the electronic environment created by the chlorine substitution and the carboxamide group [21] [20].

Infrared and Raman Spectroscopic Profiles

Infrared spectroscopy of 5-chloronicotinamide exhibits characteristic absorption bands corresponding to the functional groups present in the molecule [22] [23] [16]. The carbonyl stretching vibration of the carboxamide group appears as a strong absorption typically in the range of 1650 to 1680 wavenumbers, reflecting the electron-withdrawing influence of the pyridine ring system [22] [16] [8].

The nitrogen-hydrogen stretching vibrations of the primary amide group manifest as multiple bands in the region of 3200 to 3400 wavenumbers [22] [16] [8]. These bands often appear as doublets due to symmetric and antisymmetric stretching modes of the two nitrogen-hydrogen bonds [22] [16]. Additional characteristic vibrations include carbon-chlorine stretching modes typically observed between 600 and 800 wavenumbers [22] [23].

Raman spectroscopy provides complementary information, particularly for vibrations that are weak or inactive in infrared spectroscopy [23] [16]. Ring breathing modes of the pyridine system appear prominently in Raman spectra, typically in the range of 1000 to 1600 wavenumbers [23] [16]. The carbon-chlorine stretching vibration often shows enhanced intensity in Raman compared to infrared spectroscopy [23].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-chloronicotinamide reveals characteristic fragmentation patterns consistent with the molecular structure [24]. The molecular ion peak appears at mass-to-charge ratio 156 for the molecule containing chlorine-35, with an additional peak at mass-to-charge ratio 158 corresponding to the molecule containing chlorine-37, reflecting the natural isotopic distribution of chlorine [24].

Common fragmentation pathways include loss of the carboxamide group (loss of 44 mass units), yielding a fragment at mass-to-charge ratio 112 [24]. Alpha-cleavage adjacent to the carbonyl group represents a primary fragmentation mechanism for amide compounds [24]. Additional fragmentation may involve loss of chlorine (loss of 35 mass units) or loss of hydrogen chloride (loss of 36 mass units) [24].

The base peak in the mass spectrum often corresponds to fragments resulting from ring cleavage or rearrangement processes [24]. Fragmentation patterns provide structural confirmation and can distinguish 5-chloronicotinamide from other isomeric chloronicotinamide compounds based on the specific breakdown pathways [24].

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of 5-chloronicotinamide reveals electronic transitions characteristic of the aromatic pyridine system [25] [26] [27]. The primary absorption maximum typically appears in the range of 250 to 300 nanometers, corresponding to pi-to-pi-star transitions within the conjugated aromatic system [25] [26] [27].

The presence of the chlorine substituent and the carboxamide group influences the electronic transitions compared to unsubstituted pyridine [25] [27] [20]. The electron-withdrawing nature of these substituents typically results in bathochromic shifts (red shifts) of the absorption maxima compared to the parent pyridine compound [25] [27].

Molar extinction coefficients for these transitions reflect the allowed nature of the pi-to-pi-star transitions in aromatic systems [25] [26]. Additional absorption bands may appear at longer wavelengths corresponding to n-to-pi-star transitions involving the nitrogen lone pairs [25] [27]. The specific absorption characteristics provide a fingerprint for compound identification and purity assessment [25] [26].

Crystallographic Analysis

X-Ray Diffraction Studies

X-ray crystallographic analysis of 5-chloronicotinamide provides detailed information about the three-dimensional molecular structure and solid-state arrangement [28] [29] [30]. Single crystal diffraction studies reveal precise bond lengths, bond angles, and torsional angles that characterize the molecular geometry [28] [29] [30]. The pyridine ring typically exhibits planarity consistent with aromatic character, with bond lengths reflecting the delocalized electron system [28] [30].

The carboxamide group generally adopts a planar configuration, with the carbon-nitrogen and carbon-oxygen bond lengths consistent with partial double bond character due to resonance stabilization [28] [30] [31]. The chlorine substituent influences the overall molecular conformation through both steric and electronic effects [28] [30].

Crystal structure determination requires careful consideration of data collection parameters, including appropriate temperature control and radiation wavelength selection [28] [29]. Structure refinement typically achieves acceptable reliability factors, confirming the accuracy of the determined molecular geometry [28] [29] [30].

Crystal Packing Arrangements

The crystal packing of 5-chloronicotinamide reflects the balance between various intermolecular interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions [32] [33] [31]. Molecules arrange themselves in the crystal lattice to maximize favorable interactions while minimizing unfavorable steric contacts [32] [33] [31].

The space group and unit cell parameters provide fundamental information about the crystal symmetry and molecular arrangements [34] [35] [36]. Typical pyridine derivatives crystallize in various space groups depending on the specific substitution pattern and intermolecular interaction patterns [34] [35]. The packing efficiency reflects the optimization of intermolecular interactions within the crystal structure [32] [33].

Crystal packing analysis reveals the relative orientations of neighboring molecules and identifies the primary intermolecular contacts that stabilize the crystal structure [32] [33] [31]. The presence of both hydrogen bond donors and acceptors in 5-chloronicotinamide enables the formation of extended hydrogen bonding networks [32] [31].

Hydrogen Bonding Networks

Hydrogen bonding represents a crucial stabilizing interaction in the crystal structure of 5-chloronicotinamide [32] [33] [31]. The carboxamide group serves as both hydrogen bond donor (through the NH₂ group) and acceptor (through the carbonyl oxygen) [32] [31] [9]. These bifunctional hydrogen bonding capabilities enable the formation of extended two-dimensional or three-dimensional hydrogen bonding networks [32] [31].

Primary amides typically form characteristic hydrogen bonding motifs, including cyclic dimers or extended chain structures [32] [31] [9]. The specific hydrogen bonding pattern depends on the crystal packing arrangement and the influence of other intermolecular interactions [32] [31]. Graph set analysis provides a systematic method for describing and comparing hydrogen bonding patterns [32] [31].

The pyridine nitrogen atom may also participate in hydrogen bonding as an acceptor, forming additional intermolecular contacts that contribute to crystal stability [32] [31] [35]. The chlorine substituent, while not typically a strong hydrogen bond acceptor, may participate in weak halogen bonding interactions that influence the overall packing arrangement [32] [37].